molecular formula C10H11ClO2S B1596810 4-(4-Chloro-phenylsulfanyl)-butyric acid CAS No. 29193-63-3

4-(4-Chloro-phenylsulfanyl)-butyric acid

Cat. No.: B1596810
CAS No.: 29193-63-3
M. Wt: 230.71 g/mol
InChI Key: SBRQBQHVYFSULX-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenylsulfanyl)-butyric acid is a chemical compound that belongs to the family of butanoic acids. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a butanoic acid chain. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenylsulfanyl)-butyric acid typically involves the reaction of 4-chlorothiophenol with butanoic acid derivatives under specific conditions. One common method is the nucleophilic substitution reaction where 4-chlorothiophenol reacts with a butanoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenylsulfanyl)-butyric acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chloro-phenylsulfanyl)-butyric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenylsulfanyl)-butyric acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]propanoic acid
  • 4-(4-Chlorophenyl)butanoic acid
  • 4-(Ethylsulfanyl)butanoic acid

Uniqueness

4-(4-Chloro-phenylsulfanyl)-butyric acid is unique due to its specific combination of a chlorophenyl group and a sulfanyl group attached to a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

4-(4-Chloro-phenylsulfanyl)-butyric acid, with the molecular formula C₁₀H₁₁ClO₂S and a molecular weight of approximately 230.71 g/mol, is an organic compound that has garnered attention due to its potential biological activities. This compound features a butyric acid backbone linked to a chlorophenylsulfanyl group, which enhances its chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound includes:

  • Butyric Acid Moiety : A four-carbon straight-chain fatty acid.
  • Chlorophenylsulfanyl Group : A phenyl group substituted with a chlorine atom and a sulfur atom, which is thought to play a significant role in its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in pharmacological contexts:

  • Anti-inflammatory and Analgesic Properties : Compounds with similar structures have been shown to modulate signaling pathways involved in pain and inflammation. The chlorophenylsulfanyl moiety may enhance these effects, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have assessed the compound's antimicrobial properties against various pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
  • Toxicity Studies : The compound's toxicity was evaluated using aquatic crustaceans like Daphnia magna, providing insights into its environmental impact and safety profile.
  • Cancer Therapy Potential : There is emerging evidence suggesting that this compound may have applications in cancer therapy, although further research is necessary to elucidate its mechanisms of action.

Synthesis and Derivative Formation

The synthesis of this compound can be achieved through various methodologies, each yielding different purity and yield outcomes. Notably, this compound serves as a precursor for synthesizing novel derivatives such as N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones. These derivatives have also been assessed for their biological activities, expanding the potential applications of the original compound.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesBiological Activity
4-(Chlorophenyl)butanoic acidSimilar backbone; lacks sulfurAnti-inflammatory properties
4-(Methylphenyl)butanoic acidSimilar backbone; different substituentsAnalgesic effects
2-(Chlorophenyl)propanoic acidDifferent chain length; similar phenyl groupAnti-inflammatory activity
4-(Fluorophenyl)butanoic acidSimilar backbone; fluorine instead of chlorinePotentially different pharmacological profiles

The presence of the phenylsulfanyl group in this compound distinguishes it from these compounds, potentially enhancing its biological activities compared to others lacking this feature.

Case Studies

Several studies have highlighted the pharmacological potential of compounds related to butyric acids:

  • Cardioprotective Effects : A study on related compounds like 4-Phenyl butyric acid (4-PBA) demonstrated significant improvements in cardiac function following myocardial infarction in animal models. This effect was attributed to autophagy modulation and oxidative stress inhibition, suggesting that similar mechanisms may be explored for this compound .
  • Antitumor Activity : Research on structurally related compounds indicated broad-spectrum antitumor activity against various cancer cell lines. The effectiveness varied based on structural modifications, pointing towards the importance of specific functional groups in enhancing therapeutic efficacy .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRQBQHVYFSULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367987
Record name 4-[(4-Chlorophenyl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29193-63-3
Record name 4-[(4-Chlorophenyl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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